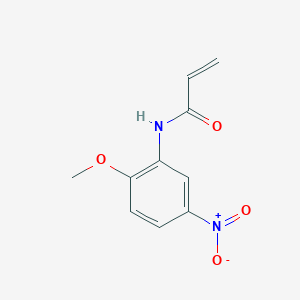
N-(2-methoxy-5-nitrophenyl)acrylamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has been widely researched for its potential applications in various fields of science. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MNPA has been found to possess various biochemical and physiological effects, making it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of various enzymes by binding to the active site of the enzyme. This compound has been found to inhibit the activity of cholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and physiological effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, which makes it a potential candidate for drug discovery. This compound has also been found to possess antitumor activity, making it a potential candidate for cancer therapy. This compound has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with. However, this compound has some limitations for lab experiments. It is a toxic compound that can cause harm if not handled properly. It is also expensive, which makes it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)acrylamide. One potential direction is to study the mechanism of action of this compound in more detail. This could provide insights into how this compound inhibits the activity of enzymes and could lead to the development of more potent inhibitors. Another potential direction is to study the antitumor activity of this compound in more detail. This could lead to the development of new cancer therapies. Additionally, further research could be done to explore the antibacterial and antifungal activity of this compound, which could lead to the development of new antibiotics.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of biochemistry. This compound has been found to inhibit the activity of various enzymes, making it a potential candidate for drug discovery. This compound has also been found to possess antitumor activity, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-6-7(12(14)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABBJSJRVIXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
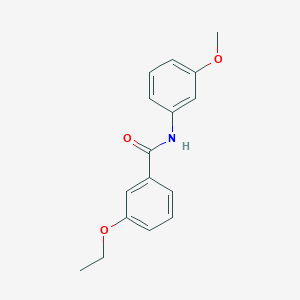
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
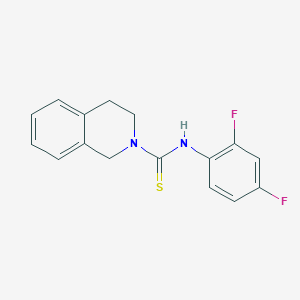
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
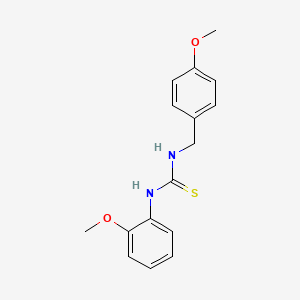
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
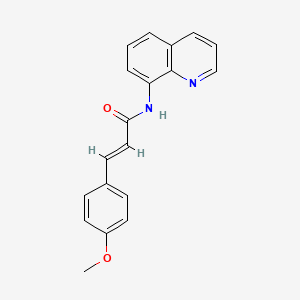
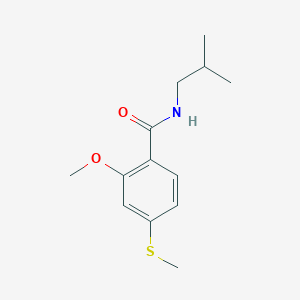
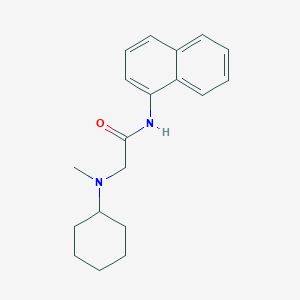
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
